

Application Notes and Protocols for Tris(2-aminoethyl)amine Functionalized Graphene Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-aminoethyl)amine*

Cat. No.: *B1216632*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of **tris(2-aminoethyl)amine** (TREN) functionalized graphene oxide (TREN-GO). Detailed protocols for its use in drug delivery and catalysis are provided, along with relevant characterization data and visualizations to guide researchers in their work.

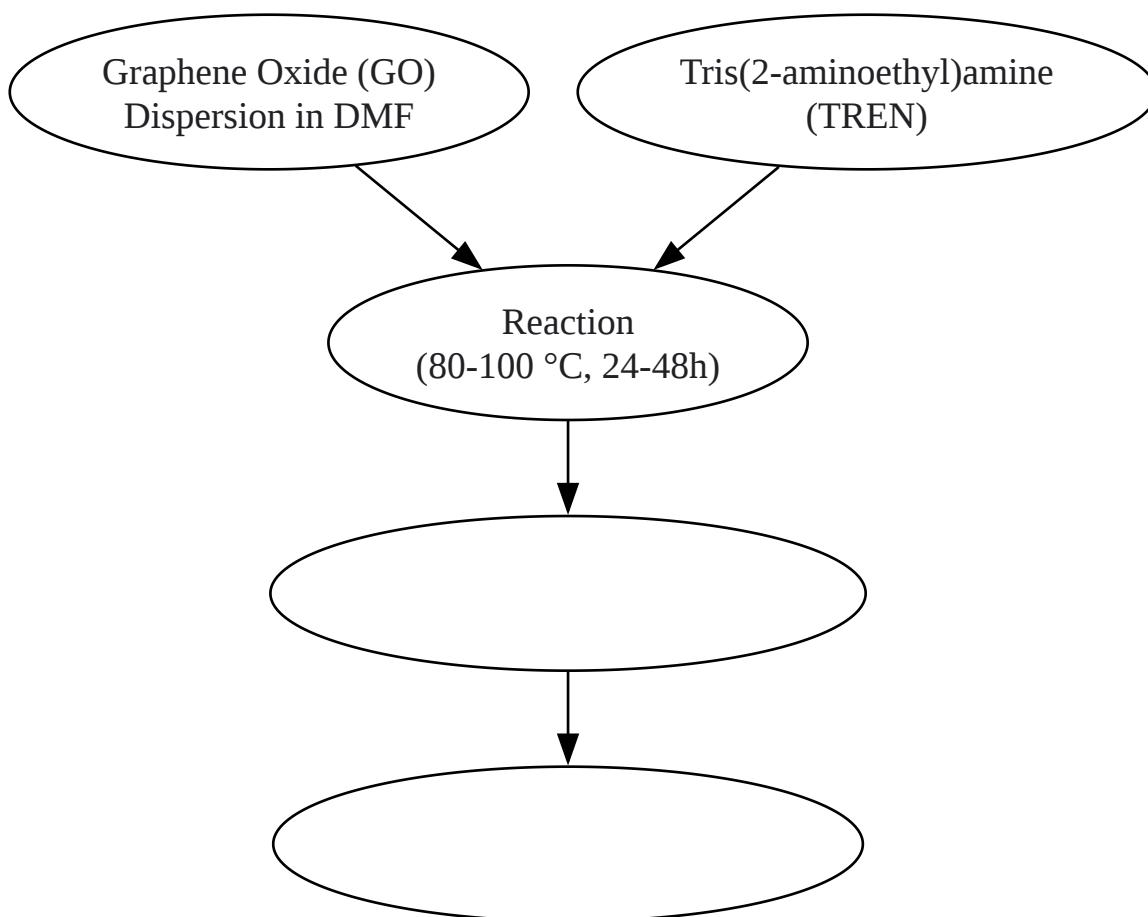
Introduction

Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, serves as a versatile platform for the development of advanced functional materials. Covalent functionalization of GO with molecules such as **tris(2-aminoethyl)amine** (TREN) enhances its properties and expands its applicability in various biomedical and catalytic fields. The primary and secondary amine groups of TREN can be grafted onto the GO surface, creating a positively charged material with enhanced dispersibility and functionality.^[1]

This document outlines the synthesis of TREN-GO and its application as a nanocarrier for the anticancer drug doxorubicin (DOX) and as a support for gold nanoparticles (AuNPs) in catalytic reduction reactions.

Synthesis and Characterization of TREN-Functionalized Graphene Oxide (TREN-GO)

The functionalization of GO with TREN is typically achieved through the ring-opening of epoxide groups on the GO surface by the amine groups of TREN.[\[2\]](#) This process results in a stable covalent linkage and introduces amino functional groups onto the GO nanosheets.


Experimental Protocol: Synthesis of TREN-GO

Materials:

- Graphene oxide (GO) powder
- **Tris(2-aminoethyl)amine** (TREN)
- N,N-Dimethylformamide (DMF)
- Deionized (DI) water
- Ethanol

Procedure:

- Disperse GO powder in DMF (e.g., 1 mg/mL) and sonicate for 1-2 hours to obtain a homogeneous dispersion.
- Add TREN to the GO dispersion (a typical mass ratio of GO:TREN is 1:10).
- Heat the mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere.
- After the reaction, cool the mixture to room temperature.
- Separate the TREN-GO product by centrifugation.
- Wash the product repeatedly with DI water and ethanol to remove unreacted TREN and DMF.
- Dry the final TREN-GO product under vacuum or by freeze-drying.

[Click to download full resolution via product page](#)

Characterization of TREN-GO

The successful functionalization of GO with TREN can be confirmed by various characterization techniques.

Characterization Technique	Parameter	Graphene Oxide (GO)	TREN-GO	Reference
X-ray Diffraction (XRD)	Interlayer d-spacing (nm)	~0.83	~1.2 - 1.5	[2]
Fourier-Transform Infrared Spectroscopy (FTIR)	Characteristic Peaks	O-H, C=O, C-O-C	N-H, C-N stretching	[3]
X-ray Photoelectron Spectroscopy (XPS)	N 1s Peak	Absent	Present (~400 eV)	[2]
Zeta Potential	Surface Charge (mV)	Highly Negative (~ -40 mV)	Positive (~ +30 to +50 mV)	[4]
Thermogravimetric Analysis (TGA)	Weight Loss	Significant loss due to oxygen groups	Increased thermal stability	[3]

Application in Drug Delivery: Doxorubicin Carrier

The positively charged surface and functional amine groups of TREN-GO make it an excellent candidate for loading and delivering anionic or hydrogen-bond-forming drugs like doxorubicin (DOX). The loading is often achieved through π - π stacking and electrostatic interactions.[5] The release of DOX from the TREN-GO carrier is typically pH-responsive, with enhanced release in the acidic tumor microenvironment.[6]

Experimental Protocol: Doxorubicin Loading and Release

Materials:

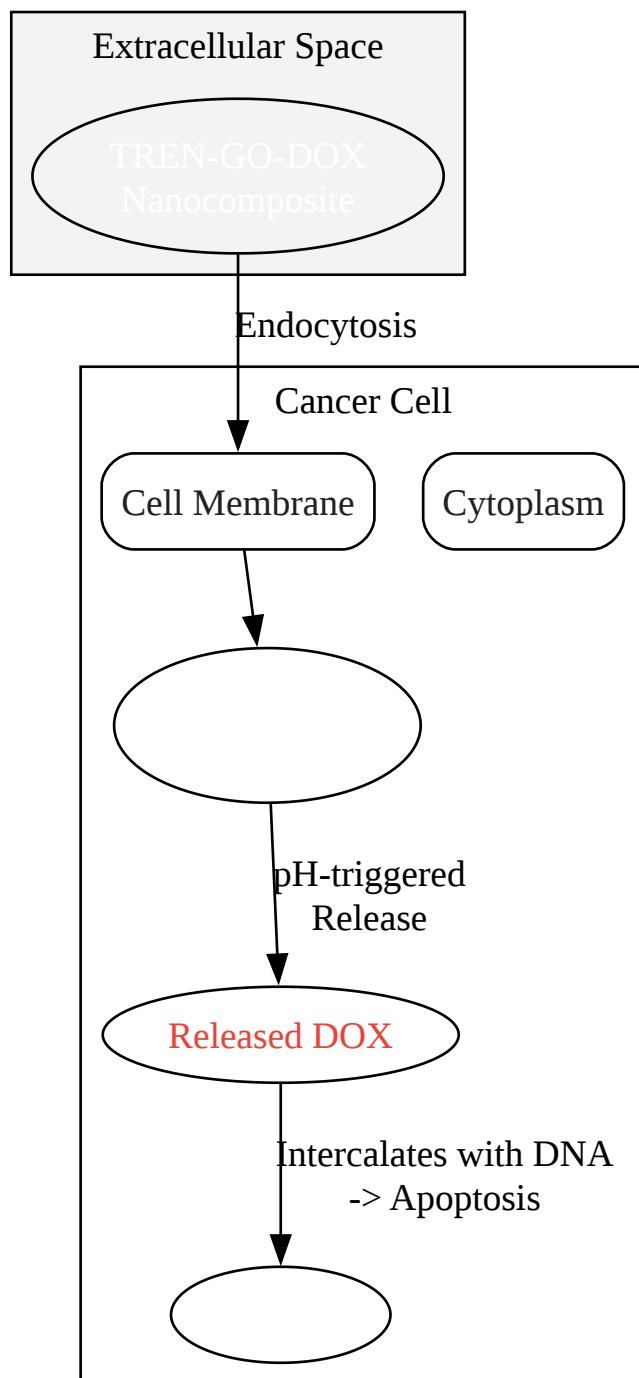
- TREN-GO

- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

DOX Loading:

- Disperse TREN-GO in an aqueous solution (e.g., 1 mg/mL).
- Add DOX solution to the TREN-GO dispersion (e.g., 1:1 mass ratio).
- Stir the mixture at room temperature for 24 hours in the dark.
- Centrifuge the mixture to separate the DOX-loaded TREN-GO (TREN-GO-DOX).
- Wash the product with DI water to remove unloaded DOX.
- Determine the drug loading efficiency by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.[\[7\]](#)

DOX Release:


- Disperse the TREN-GO-DOX nanocomposite in PBS at pH 7.4 and pH 5.5.
- Incubate the dispersions at 37 °C with gentle shaking.
- At predetermined time intervals, collect aliquots and centrifuge to separate the supernatant.
- Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.[\[8\]](#)

Quantitative Data: Drug Loading and Release

Parameter	Value	Conditions	Reference
Doxorubicin Loading Capacity	Up to 1.5 mg DOX / mg TREN-GO	pH 7.4, 24h incubation	[7][9]
Cumulative DOX Release (24h)	~20-30%	pH 7.4, 37 °C	[5]
Cumulative DOX Release (24h)	~60-70%	pH 5.5, 37 °C	[5]

Cellular Uptake and Cytotoxicity

Amine-functionalized graphene oxide nanoparticles are known to be internalized by cells through both phagocytosis and clathrin-mediated endocytosis.[10] The positive surface charge of TREN-GO facilitates its interaction with the negatively charged cell membrane, leading to efficient cellular uptake.[10]

[Click to download full resolution via product page](#)

Cytotoxicity: The cytotoxicity of TREN-GO-DOX is evaluated using standard assays such as the MTT assay on cancer cell lines (e.g., MDA-MB-231, HeLa).[2][11]

Cell Line	IC50 (TREN-GO-DOX)	IC50 (Free DOX)	Reference
MDA-MB-231	~ 5-10 μ g/mL	~ 1-2 μ g/mL	[11][12]
HeLa	~ 8-15 μ g/mL	~ 0.5-1.5 μ g/mL	[2]

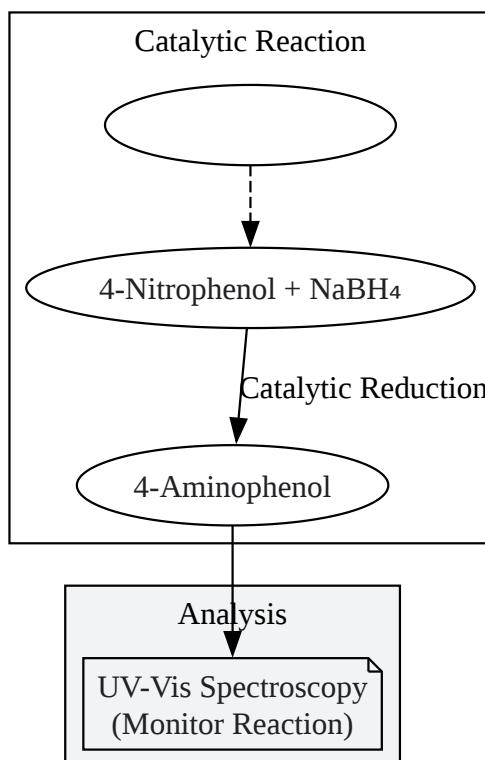
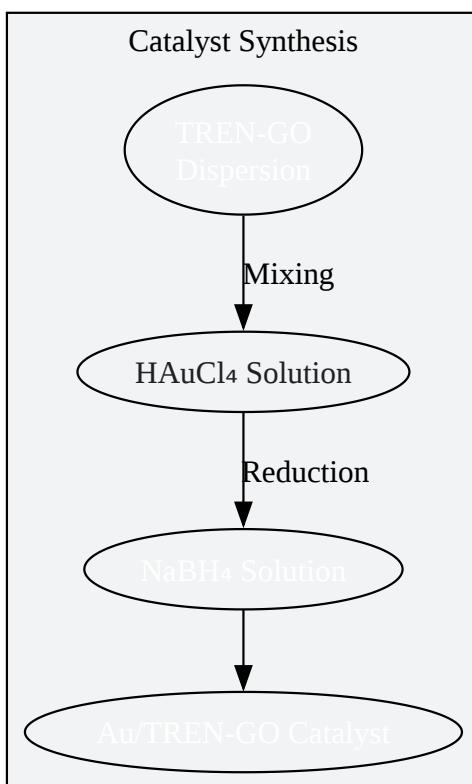
Application in Catalysis: Support for Gold Nanoparticles

The amine groups on the surface of TREN-GO can act as anchoring sites for the in-situ synthesis of metal nanoparticles, such as gold nanoparticles (AuNPs).[13] The resulting Au/TREN-GO composite can serve as a highly efficient and recyclable catalyst for various organic reactions, such as the reduction of 4-nitrophenol.[14]

Experimental Protocol: Synthesis of Au/TREN-GO and Catalytic Reduction

Materials:

- TREN-GO
- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Sodium borohydride (NaBH_4)
- 4-nitrophenol
- DI water



Synthesis of Au/TREN-GO:

- Disperse TREN-GO in DI water.
- Add an aqueous solution of HAuCl_4 to the TREN-GO dispersion and stir for 30 minutes.

- Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture while stirring vigorously.
- Continue stirring for 2-3 hours.
- Collect the Au/TREN-GO catalyst by centrifugation, wash with DI water, and dry.[6][13]

Catalytic Reduction of 4-nitrophenol:

- Add a small amount of Au/TREN-GO catalyst to an aqueous solution of 4-nitrophenol.
- Add a fresh aqueous solution of NaBH₄ to initiate the reaction.
- Monitor the progress of the reaction by observing the color change from yellow to colorless and by measuring the decrease in the absorbance of 4-nitrophenolate ions at ~400 nm using a UV-Vis spectrophotometer.[15]

[Click to download full resolution via product page](#)

Quantitative Data: Catalytic Performance

Parameter	Value	Conditions	Reference
Reaction Time	< 10 minutes	Room Temperature	[14]
Conversion Efficiency	> 99%	-	[15]
Apparent Rate Constant (k_app)	~ 0.1 - 0.5 min ⁻¹	-	[16]
Recyclability	High activity maintained for > 5 cycles	Simple washing and reuse	[17]

Safety and Biocompatibility

While functionalization of GO is known to improve its biocompatibility, a thorough evaluation of the cytotoxicity and in vivo behavior of TREN-GO is crucial for its application in drug delivery. Studies on amine-functionalized GO suggest good biocompatibility at lower concentrations, but dose-dependent toxicity can be observed.^[1] In vivo studies on functionalized GO have shown accumulation in the reticuloendothelial system (liver and spleen) after intraperitoneal injection, with insignificant long-term toxicity at moderate doses.^[18] However, oral administration shows limited absorption.^[18] Further specific toxicological studies on TREN-GO are recommended before clinical applications.

Conclusion

Tris(2-aminoethyl)amine-functionalized graphene oxide is a promising nanomaterial with significant potential in both drug delivery and catalysis. Its facile synthesis, tunable surface chemistry, and unique properties make it a versatile platform for various applications. The provided protocols and data serve as a valuable resource for researchers and scientists exploring the capabilities of TREN-GO in their respective fields. Further research is encouraged to fully elucidate its in vivo behavior and to explore a wider range of catalytic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Graphene oxide inhibits cell migration and invasion by destroying actin cytoskeleton in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing cellular internalization and endosomal escape abilities of novel BUFI-Graphene oxide nanobioconjugates [frontiersin.org]
- 4. The impact of graphene oxide nanoparticles on the migratory behavior of metastatic human breast cancer cell, MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Release Kinetics of DOX-Loaded Graphene-Based Nanocarriers for Ovarian and Breast Cancer Therapeutics [mdpi.com]
- 6. Synthesis and Characterization of Catalytically Active Au Core—Pd Shell Nanoparticles Supported on Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Loading on Functional Graphene as a Promising Nanocarrier Using Ternary Deep Eutectic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity effect of graphene oxide on human MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Au/graphene hydrogel: synthesis, characterization and its use for catalytic reduction of 4-nitrophenol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. Graphene oxide internalization into mammalian cells - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Tris(2-aminoethyl)amine Functionalized Graphene Oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216632#tris-2-aminoethyl-amine-for-functionalizing-graphene-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com